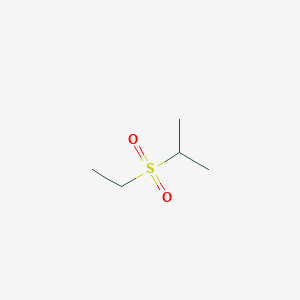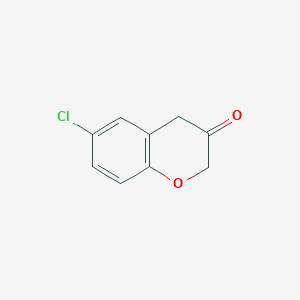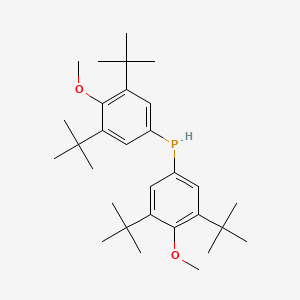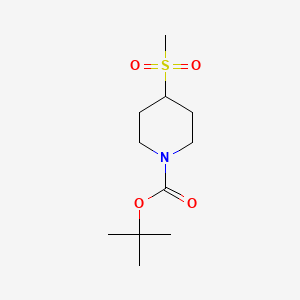
Tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate, or TBMSPC, is a versatile compound that has a wide range of applications in chemical synthesis, scientific research, and lab experiments. It is a highly functionalized compound with a complex structure, and it is a valuable tool for the chemical and pharmaceutical industries. TBMSPC is a highly reactive compound, and it has been used in a variety of reactions, including Diels-Alder reactions, cycloadditions, and Michael additions. It is also used in the synthesis of various pharmaceuticals, such as antibiotics, anti-inflammatory drugs, and anti-cancer drugs. Additionally, TBMSPC has been used in the synthesis of a variety of other compounds, such as polymers, dyes, and surfactants.
Wissenschaftliche Forschungsanwendungen
Key Intermediate in Vandetanib Synthesis
Tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate is a crucial intermediate in the synthesis of Vandetanib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy. It has shown effectiveness against cisplatin-resistant neuroblastoma (NB) tumors and has demonstrated less severe liver toxicity compared to high-dose cisplatin in mice studies .
Antineoplastic Kinase Inhibitor
As part of Vandetanib’s composition, this compound contributes to its role as an antineoplastic kinase inhibitor, specifically used for treating symptomatic or progressive medullary thyroid cancer in patients with unresectable locally advanced or metastatic disease .
Anti-Inflammatory and Anti-Asthmatic Agent
Research indicates that Vandetanib, which includes tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate as an intermediate, could relieve symptoms of asthma including airway remodeling and mucus secretion. This suggests potential anti-inflammatory and anti-asthmatic applications .
VEGFR2 Blockade
The compound is part of Vandetanib’s structure which selectively blocks VEGFR2, a factor involved in airway hypersensitivity. This blockade is significant in the context of asthma treatment research .
Progression-Free Survival (PFS) Improvement
In clinical trials, Vandetanib has shown to improve progression-free survival rates among patients with certain types of cancer, indicating that intermediates like tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate play a role in enhancing patient outcomes .
Disease Control Rate Enhancement
Vandetanib has been associated with improved disease control rates in clinical settings, suggesting that its intermediates may contribute to better management of disease progression in cancer patients .
Eigenschaften
IUPAC Name |
tert-butyl 4-methylsulfonylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4S/c1-11(2,3)16-10(13)12-7-5-9(6-8-12)17(4,14)15/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDXIJWCSGQNAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626311 | |
| Record name | tert-Butyl 4-(methanesulfonyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate | |
CAS RN |
189205-49-0 | |
| Record name | tert-Butyl 4-(methanesulfonyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

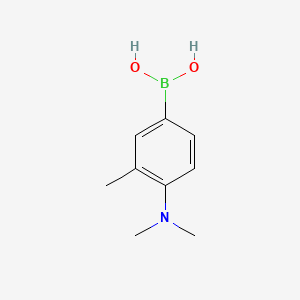

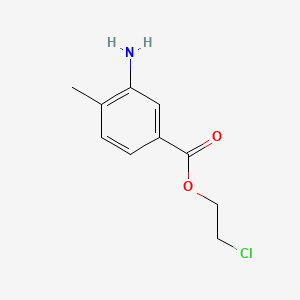
![2-Methyl-3-tritylamino-4-[(2-N-bocamino)ethylaminoacarbonyl]amino-2H-pyrazole](/img/structure/B1592414.png)
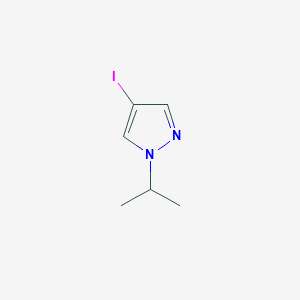
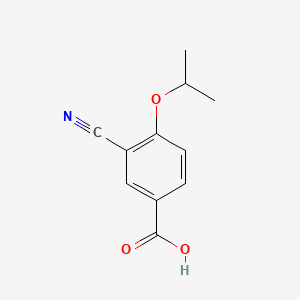
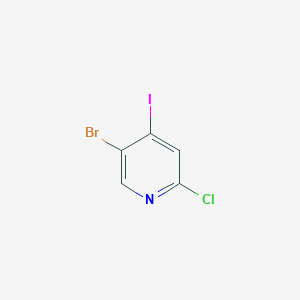
![4-Chloro-2-(methylsulfonyl)thieno[2,3-d]pyrimidine](/img/structure/B1592424.png)
![(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methanamine](/img/structure/B1592426.png)
